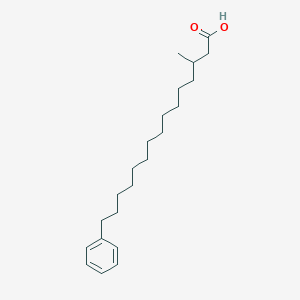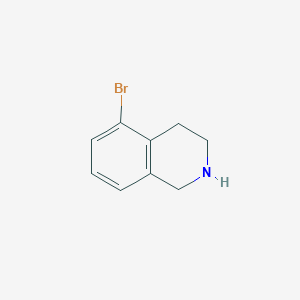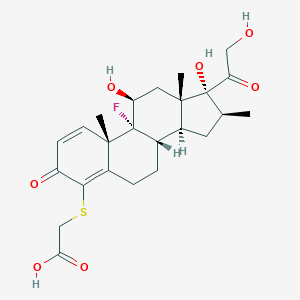
4-(Carboxymethylthio)betamethasone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Carboxymethylthio)betamethasone is a synthetic glucocorticoid that has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a potent synthetic corticosteroid that is commonly used in the treatment of various inflammatory and autoimmune disorders. 4-(Carboxymethylthio)betamethasone has been shown to have similar pharmacological effects as betamethasone, but with improved solubility and stability, making it a valuable tool for scientific research.
Mécanisme D'action
4-(Carboxymethylthio)betamethasone exerts its anti-inflammatory and immunosuppressive effects by binding to the glucocorticoid receptor and modulating gene expression. It inhibits the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of immune cells to sites of inflammation. It also inhibits the activation of immune cells, such as T cells and B cells, and promotes the apoptosis of these cells.
Effets Biochimiques Et Physiologiques
4-(Carboxymethylthio)betamethasone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of inflammation, the suppression of the immune response, and the modulation of gene expression. It has also been shown to have effects on metabolism, including the regulation of glucose and lipid metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(Carboxymethylthio)betamethasone in lab experiments is its high potency and specificity for the glucocorticoid receptor. It has also been shown to have improved solubility and stability compared to other glucocorticoids, making it easier to use in experiments. However, one limitation of using 4-(Carboxymethylthio)betamethasone is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving 4-(Carboxymethylthio)betamethasone. One area of interest is the development of new derivatives with improved pharmacological properties, such as increased potency and specificity for the glucocorticoid receptor. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of 4-(Carboxymethylthio)betamethasone, with the goal of identifying new therapeutic targets for inflammatory and autoimmune diseases. Finally, there is a need to further investigate the potential off-target effects of 4-(Carboxymethylthio)betamethasone, in order to better understand its effects on cellular signaling pathways and metabolism.
Méthodes De Synthèse
The synthesis of 4-(Carboxymethylthio)betamethasone involves the reaction of betamethasone with thiomethylacetic acid, followed by oxidation with potassium permanganate and reaction with sodium hydroxide. The final product is obtained after purification by chromatography.
Applications De Recherche Scientifique
4-(Carboxymethylthio)betamethasone has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been used to study the molecular mechanisms of inflammation and to investigate potential therapeutic targets for inflammatory and autoimmune diseases. It has also been used to study the effects of glucocorticoids on gene expression, cell signaling pathways, and cellular metabolism.
Propriétés
Numéro CAS |
121383-83-3 |
|---|---|
Nom du produit |
4-(Carboxymethylthio)betamethasone |
Formule moléculaire |
C24H31FO7S |
Poids moléculaire |
482.6 g/mol |
Nom IUPAC |
2-[[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-4-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C24H31FO7S/c1-12-8-15-13-4-5-14-20(33-11-19(30)31)16(27)6-7-21(14,2)23(13,25)17(28)9-22(15,3)24(12,32)18(29)10-26/h6-7,12-13,15,17,26,28,32H,4-5,8-11H2,1-3H3,(H,30,31)/t12-,13-,15-,17-,21-,22-,23-,24-/m0/s1 |
Clé InChI |
YNWPGLLPEDRZEY-YXMUHAPFSA-N |
SMILES isomérique |
C[C@H]1C[C@H]2[C@@H]3CCC4=C(C(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
SMILES |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
SMILES canonique |
CC1CC2C3CCC4=C(C(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C)SCC(=O)O |
Autres numéros CAS |
121383-83-3 |
Synonymes |
(((11beta,16beta)-9-fluoro-11,17,21-trihydroxy-16-methyl-3,20-dioxopregna-1,4-dien-4-yl)thio)acetic acid 4-(carboxymethylthio)betamethasone 4-CMTBM |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



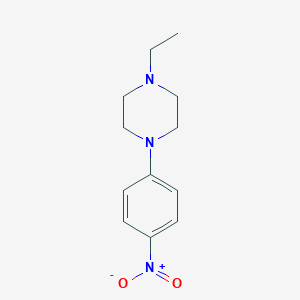

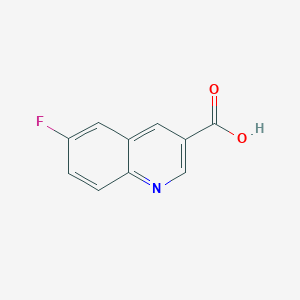
![3,7-Bis[(acetyloxy)methyl]-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B49483.png)
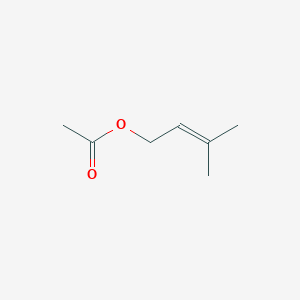
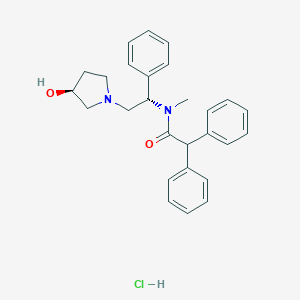
![Ethyl imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B49496.png)
![6-Methyl-8-nitro-3,4-dihydro-2H-imidazo[5,1-b][1,3]thiazin-3-ol](/img/structure/B49497.png)
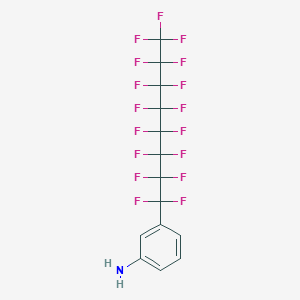

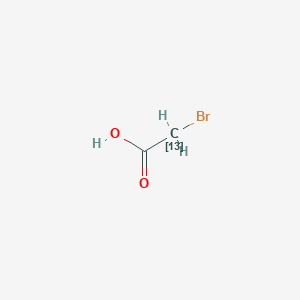
![[4-(Chloromethylsulfonyloxy)phenyl] benzoate](/img/structure/B49503.png)
